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molecular formula C9H10O2 B2483990 5-Ethenyl-2-methoxyphenol CAS No. 621-58-9

5-Ethenyl-2-methoxyphenol

Cat. No. B2483990
M. Wt: 150.177
InChI Key: FXEIWOUGVRUQNK-UHFFFAOYSA-N
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Patent
US07759527B2

Procedure details

A mixture of Ferulic acid (0.0083 mol), KOH (10%, 3 ml), methylimidazole (1 mL) and dimethylformamide (10 ml) were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (150 W, 150° C.) for 12 minutes. The cooled mixture was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl, water, saturated sodium bicarbonate, brine and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain liquid which was purified on silica gel column chromatography using mixture of hexane and ethyl acetate (9:1 to 6:4), provided sweet and pleasant smelling viscous liquid. 64% yield; 1H NMR (CDCl3) δ 6.90 (3H, m), 6.70 (1H, dd, J=10.90 Hz and J=17.36 Hz), 5.79 (1H, s), 5.59 (1H, d, J=17.36 Hz), 5.11 (1H, d, J=10.90 Hz), 3.83 (3H, s); 13C NMR (CDCl3) δ 146.7, 145.7, 136.7, 130.3, 120.1, 114.5, 111.4, 108.1, 55.9.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
C(O)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7]C)[CH:5]=1.[OH-].[K+].[CH3:17]C1NC=CN=1>CN(C)C=O>[CH:3]([C:4]1[CH:5]=[C:6]([OH:7])[C:9]([O:10][CH3:17])=[CH:11][CH:12]=1)=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.0083 mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
irradiated (150 W, 150° C.) for 12 minutes
Duration
12 min
ADDITION
Type
ADDITION
Details
The cooled mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dil HCl, water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organic layer dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain liquid which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column chromatography
ADDITION
Type
ADDITION
Details
mixture of hexane and ethyl acetate (9:1 to 6:4)
CUSTOM
Type
CUSTOM
Details
provided sweet

Outcomes

Product
Name
Type
Smiles
C(=C)C=1C=C(C(=CC1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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